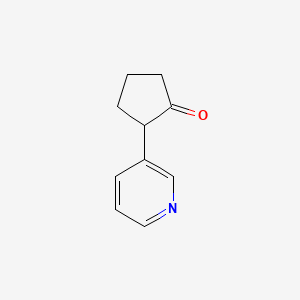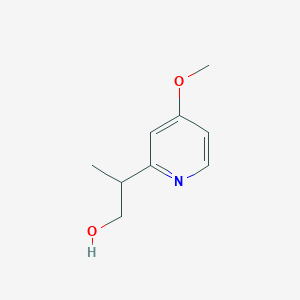
2-(4-Methoxypyridin-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxypyridin-2-yl)propan-1-ol, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP is a derivative of pyridine, which is a heterocyclic organic compound that contains a nitrogen atom in its ring structure.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxypyridin-2-yl)propan-1-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kappaB pathway, and the MAPK pathway. 2-(4-Methoxypyridin-2-yl)propan-1-ol has also been shown to interact with various receptors, including the sigma-1 receptor and the GABA-A receptor.
Biochemical and Physiological Effects:
2-(4-Methoxypyridin-2-yl)propan-1-ol has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of amyloid-beta accumulation, the improvement of cognitive function, the reduction of inflammation, and the reduction of oxidative stress. 2-(4-Methoxypyridin-2-yl)propan-1-ol has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-Methoxypyridin-2-yl)propan-1-ol for lab experiments is its relatively low cost and ease of synthesis. 2-(4-Methoxypyridin-2-yl)propan-1-ol is also stable under various storage conditions, making it suitable for long-term experiments. However, one of the limitations of 2-(4-Methoxypyridin-2-yl)propan-1-ol is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 2-(4-Methoxypyridin-2-yl)propan-1-ol research, including the investigation of its potential therapeutic applications in other fields, such as neurodegenerative diseases and autoimmune diseases. Further studies are also needed to elucidate the mechanism of action of 2-(4-Methoxypyridin-2-yl)propan-1-ol and its interactions with various receptors and signaling pathways. Additionally, the development of more efficient synthesis methods and the optimization of 2-(4-Methoxypyridin-2-yl)propan-1-ol's pharmacokinetic properties could improve its potential as a therapeutic agent.
Métodos De Síntesis
2-(4-Methoxypyridin-2-yl)propan-1-ol can be synthesized using various methods, including the reaction of 4-methoxypyridine-2-carboxaldehyde with 1-propanol in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 4-methoxypyridine with 1-chloropropane in the presence of a base such as potassium carbonate. The yield of 2-(4-Methoxypyridin-2-yl)propan-1-ol can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
2-(4-Methoxypyridin-2-yl)propan-1-ol has been studied for its potential therapeutic applications in various fields of research, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer research, 2-(4-Methoxypyridin-2-yl)propan-1-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, 2-(4-Methoxypyridin-2-yl)propan-1-ol has been shown to reduce amyloid-beta accumulation and improve cognitive function. In cardiovascular disease research, 2-(4-Methoxypyridin-2-yl)propan-1-ol has been shown to reduce inflammation and oxidative stress.
Propiedades
IUPAC Name |
2-(4-methoxypyridin-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(6-11)9-5-8(12-2)3-4-10-9/h3-5,7,11H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXUXRLXBPUAOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CC(=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxypyridin-2-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2395369.png)
![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3,4,5-tetrahydro-2-benzazepin-1-one](/img/structure/B2395371.png)
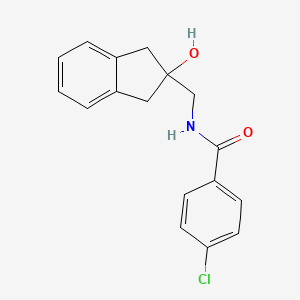
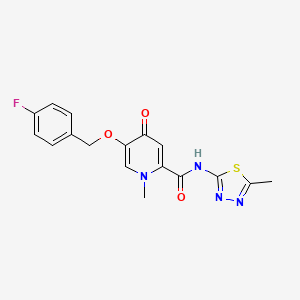
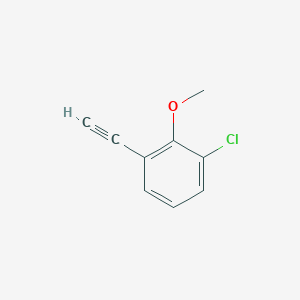
![3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2395376.png)



![1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2395384.png)
![N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2395385.png)

![9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2395388.png)
